N-(4-tert-butylphenyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide
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Overview
Description
N-(4-tert-butylphenyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide is a synthetic organic compound that features a piperidine ring, a triazole ring, and a tert-butylphenyl group. Compounds with such structures are often explored for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-tert-butylphenyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Piperidine Ring Formation: The piperidine ring can be synthesized through various methods, including reductive amination or cyclization reactions.
Coupling Reactions: The final step involves coupling the triazole and piperidine rings with the tert-butylphenyl group, often using amide bond formation techniques.
Industrial Production Methods
Industrial production of such compounds may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the tert-butyl group.
Reduction: Reduction reactions can occur at the triazole ring or the carbonyl group of the carboxamide.
Substitution: Substitution reactions can take place at the aromatic ring or the piperidine nitrogen.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could produce secondary amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-tert-butylphenyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. The triazole ring is known for its ability to coordinate with metal ions, which could play a role in its activity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(tert-butyl)phenyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate
- N-(4-(tert-butyl)phenyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-sulfonamide
Uniqueness
N-(4-tert-butylphenyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
N-(4-tert-butylphenyl)-4-(triazol-1-yl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O/c1-18(2,3)14-4-6-15(7-5-14)20-17(24)22-11-8-16(9-12-22)23-13-10-19-21-23/h4-7,10,13,16H,8-9,11-12H2,1-3H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKTHUBCNJBXVHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CCC(CC2)N3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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